![molecular formula C10H19Cl2N3O B2944620 2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride CAS No. 2126144-87-2](/img/structure/B2944620.png)

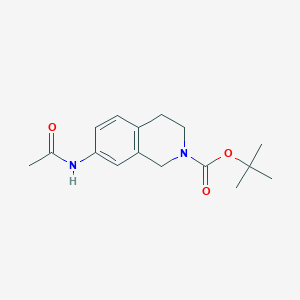

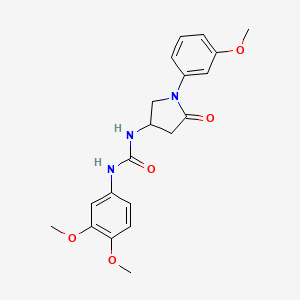

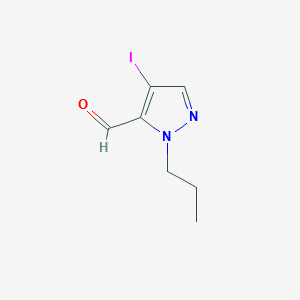

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a chiral molecule with two stereocenters, and it is commonly used as a chiral auxiliary in asymmetric synthesis. In addition, MPD has been found to have interesting biological properties, including antimicrobial and antiviral activities, making it a promising candidate for drug discovery.

Applications De Recherche Scientifique

Spectroscopic Characterization and Computational Study

Two newly synthesized imidazole derivatives, including compounds closely related to the queried chemical, have been explored for their spectroscopic properties and reactive characteristics using experimental and computational approaches. These derivatives, synthesized via a solvent-free pathway, were analyzed through IR, FT-Raman, and NMR spectroscopy, alongside density functional theory (DFT) calculations. Their reactivity properties were assessed through molecular orbital theory, molecular electrostatic potential (MEP), and molecular dynamics (MD) simulations, indicating potential for electrophilic attack sites and interactions with water molecules. Notably, their high first-order hyperpolarizabilities suggest applications in non-linear optics (NLO) materials, and molecular docking results hint at possible inhibitory activity against protein hydrolase, suggesting a broad scope of bioactivity and material applications (Hossain et al., 2018).

Photochromism of Dimers

Research on 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles, which share structural motifs with the queried compound, revealed that upon oxidation, these imidazoles form dimers exhibiting photochromism when irradiated. This property is crucial for developing materials that change color in response to light, which has applications in photonics, data storage, and smart coatings (Bai et al., 2010).

N-Heterocyclic Carbene Complexes

A study on methoxy-functionalized heterocyclic carbene precursors, closely related to the queried chemical, detailed the synthesis and characterization of N-heterocyclic carbene complexes of Pd(II) and Rh(I). These complexes, derived from imidazolidin precursors, have implications in catalysis and material science, showcasing the versatility of imidazole derivatives in synthetic chemistry and potential industrial applications (Günay et al., 2006).

Antimicrobial Activity

Imidazole derivatives have been synthesized and investigated for their antimicrobial properties. One study focused on the synthesis and characterization of various imidazole derivatives, including 2-substituted imidazole derivatives, revealing moderate to potent antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential of imidazole-based compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Salman et al., 2015).

Molecular Docking and DFT Studies

The molecular structure, electronic properties, and biological activity of imidazole derivatives have been studied extensively, combining experimental spectroscopy with computational DFT and molecular docking techniques. These studies provide insights into the molecular basis of the compound's interaction with biological targets, suggesting their potential as pharmacological agents, particularly in hypertension treatment (Aayisha et al., 2019).

Propriétés

IUPAC Name |

2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H/t8-,9+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFBOGBNXFLYQV-BPRGXCPLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)[C@@H]2C[C@H](CN2)OC)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2944538.png)

![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)

![3-phenoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2944546.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2944547.png)

![(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2944549.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2944554.png)